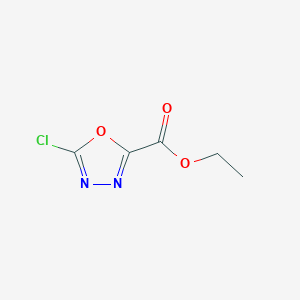
2-cyclobutyl-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring structure that includes both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-1,4-oxazepane typically involves cyclization reactions. One common method is the cyclocondensation of 2-aminophenols with alkynones in the presence of a suitable solvent like 1,4-dioxane at elevated temperatures (around 100°C) . Another approach involves the [2+5] cycloaddition reaction of imines with succinic anhydride under inert nitrogen gas and reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to ensure consistent yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclobutyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxazepane oxides.
Reduction: Formation of reduced oxazepane derivatives.
Substitution: Formation of N-alkylated oxazepane derivatives.
Aplicaciones Científicas De Investigación
2-Cyclobutyl-1,4-oxazepane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2-cyclobutyl-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, similar oxazepane derivatives have been shown to inhibit enzymes like dipeptidyl-peptidase I, which plays a role in inflammatory processes .
Comparación Con Compuestos Similares
1,4-Benzoxazepine: Known for its pharmacological activities, including antidepressant and analgesic effects.
1,3-Oxazepane: Another seven-membered ring compound with different substitution patterns and reactivity.
Dibenzo[b,f][1,4]oxazepine: Exhibits a range of biological activities and is used in medicinal chemistry.
Uniqueness: 2-Cyclobutyl-1,4-oxazepane is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored biological activities and improved pharmacokinetic profiles.
Propiedades
Número CAS |
2355955-33-6 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



